An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate
An In-depth Technical Guide to Methyl 3-(3-pyridyl)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(3-pyridyl)propionate is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its overall stability.[1] Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 3-(3-pyridyl)propionate, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Structure and Properties
The chemical structure of Methyl 3-(3-pyridyl)propionate consists of a pyridine ring substituted at the 3-position with a methyl propionate group.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-(3-pyridyl)propionate is presented in the table below. It should be noted that while some data is available, a complete experimental profile for this specific compound is not widely published.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [5] |
| Molecular Weight | 165.19 g/mol | [5] |
| CAS Number | 84199-98-4 | [6] |
| Boiling Point | 134 °C at 12 mmHg | [2] |
| Density | 1.086 g/cm³ | [2] |
| Melting Point | Not available | |
| Solubility | No specific data available. Expected to be soluble in common organic solvents. |
Spectroscopic Data
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¹H NMR: Expected signals would include those for the aromatic protons on the pyridine ring, two methylene groups (CH₂), and a methyl group (CH₃) from the ester functionality.
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¹³C NMR: The spectrum would be expected to show distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the two methylene carbons, and the methoxy carbon.[7]
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Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=N stretching from the pyridine ring.[1]
Synthesis of Methyl 3-(3-pyridyl)propionate
Methyl 3-(3-pyridyl)propionate can be synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-(3-pyridyl)propionic acid, with methanol in the presence of an acid catalyst.
Synthesis Pathway
The following diagram, generated using the DOT language, illustrates the Fischer esterification pathway for the synthesis of Methyl 3-(3-pyridyl)propionate.
Caption: Fischer esterification of 3-(3-pyridyl)propionic acid.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of Methyl 3-(3-pyridyl)propionate based on the Fischer esterification reaction. This protocol is adapted from established procedures for similar esterifications.
Materials:
-
3-(3-pyridyl)propionic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-pyridyl)propionic acid in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
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Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude Methyl 3-(3-pyridyl)propionate can be further purified by vacuum distillation or column chromatography.
Applications in Drug Development
The pyridine moiety is a privileged structure in drug design, and its derivatives are known to possess a wide range of biological activities.[3][4] While specific biological activities of Methyl 3-(3-pyridyl)propionate are not extensively documented, its structural similarity to other biologically active pyridine-containing molecules suggests its potential as a building block or intermediate in the synthesis of novel therapeutic agents.
The following diagram illustrates the logical relationship between the core chemical structure and its potential applications in drug discovery.
Caption: Drug development workflow for pyridine derivatives.
Conclusion
Methyl 3-(3-pyridyl)propionate is a valuable chemical entity with potential applications in the synthesis of novel pharmaceutical compounds. This technical guide has provided a summary of its chemical structure, known properties, and a detailed protocol for its synthesis via Fischer esterification. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The provided experimental and structural information serves as a foundational resource for researchers and scientists engaged in the field of drug discovery and development.
References
- 1. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. guidechem.com [guidechem.com]
- 6. METHYL 3-(3-PYRIDYL)PROPIONATE | 84199-98-4 [chemicalbook.com]
- 7. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
